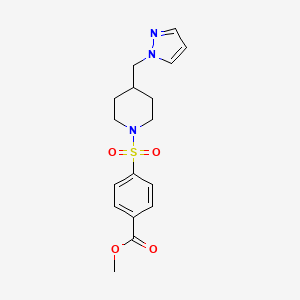
methyl 4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also includes a piperidine ring, which is a common structural element in many pharmaceuticals and natural products .
Scientific Research Applications
Organic Synthesis and Ligand Design
The compound’s unique structure, containing both pyrazole and sulfonamide moieties, makes it a valuable building block in organic synthesis. Researchers have utilized it to create novel ligands for transition metal complexes. Tris(pyrazolyl)methane (Tpm) ligands, including methyl 4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate, have been employed in catalysis and biomedical chemistry . These ligands play a crucial role in coordinating metal ions and activating C-H bonds.
Antiparasitic and Antibacterial Properties
Sulfonamide-containing compounds often exhibit antiparasitic activity. Research has shown that this compound class can be effective against Leishmania parasites . Additionally, sulfonamides have demonstrated antibacterial properties. While further studies are needed, the presence of the sulfonamide group suggests potential therapeutic applications.
Cancer Research
While not directly studied for cancer treatment, the compound’s structural features may inspire future investigations. Tris(pyrazolyl)methane ligands have been explored in chemotherapeutic applications, such as treating colon cancer . Researchers could explore the impact of this compound on cancer cell lines.
Drug Design and Optimization
Given its unique structure and potential biological activities, researchers may consider modifying this compound to enhance its properties. Computational studies (such as density functional theory calculations) can guide drug design efforts.
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. Unfortunately, specific safety and hazard information for “methyl 4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate” is not available in the retrieved data .
properties
IUPAC Name |
methyl 4-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-24-17(21)15-3-5-16(6-4-15)25(22,23)20-11-7-14(8-12-20)13-19-10-2-9-18-19/h2-6,9-10,14H,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJSLVDUDGDUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

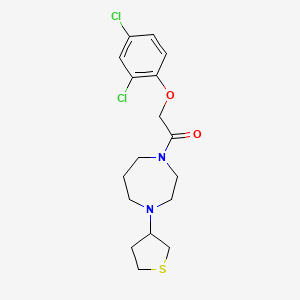
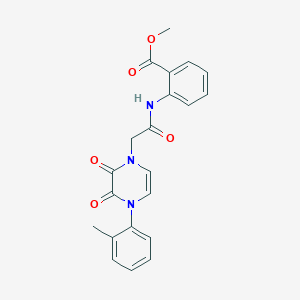
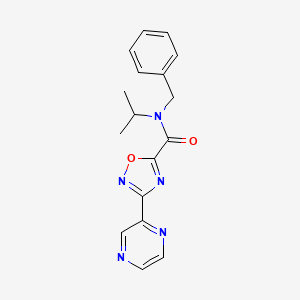

![Methyl 1-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]cyclohexane-1-carboxylate](/img/structure/B2524442.png)
![1-(4-Chlorobenzyl)-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2524443.png)
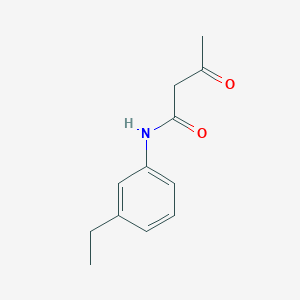
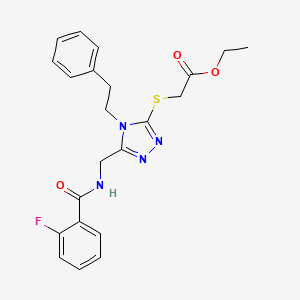
![4-({2-[4-Cyano-3-(2,6-dichlorophenyl)-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2524447.png)
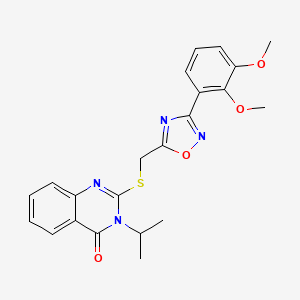



![4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2524457.png)